molecular formula C30H56O4 B12657492 Octyl hydrogen 2-octadecenylsuccinate CAS No. 93882-71-4

Octyl hydrogen 2-octadecenylsuccinate

Cat. No.: B12657492
CAS No.: 93882-71-4
M. Wt: 480.8 g/mol
InChI Key: VVINANGFKHTWHN-XTQSDGFTSA-N
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Description

Octyl hydrogen 2-octadecenylsuccinate is a complex ester derivative of succinic acid, featuring an octyl group and a monounsaturated 2-octadecenyl chain. The compound’s IUPAC name, (E)-2-[2-[(E)-octadec-1-enoxy]-2-oxoethyl]icos-4-enoic acid, indicates a conjugated system with double bonds in both the octadecenyl and icosenyl chains, contributing to its stereochemical complexity . Key physicochemical properties include a topological polar surface area of 63.6 Ų, 36 rotatable bonds, and four hydrogen bond acceptors, which influence its solubility and reactivity .

Properties

CAS No.

93882-71-4

Molecular Formula

C30H56O4

Molecular Weight

480.8 g/mol

IUPAC Name

(E)-2-(2-octoxy-2-oxoethyl)icos-4-enoic acid

InChI

InChI=1S/C30H56O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-23-25-28(30(32)33)27-29(31)34-26-24-22-10-8-6-4-2/h21,23,28H,3-20,22,24-27H2,1-2H3,(H,32,33)/b23-21+

InChI Key

VVINANGFKHTWHN-XTQSDGFTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCCCCCCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic anhydride with octyl and octadecenyl alcohols. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of tubular reactors where the reactants are continuously fed and the product is continuously removed. This method offers advantages such as better control over reaction conditions, higher yields, and reduced formation of side products .

Chemical Reactions Analysis

Types of Reactions

Octyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl hydrogen 2-octadecenylsuccinate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning itself at the interface. This alignment is facilitated by the hydrophobic octyl and octadecenyl groups and the hydrophilic succinate backbone. This property is exploited in various applications, including emulsification and solubilization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of octyl hydrogen 2-octadecenylsuccinate, comparisons are drawn to esters, preservatives, and isocyanate derivatives with analogous functional groups or chain lengths.

Structural and Functional Group Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound* ~C₄₀H₇₄O₄ ~619.0 Ester, carboxylic acid, alkene Surfactants, emulsifiers
Octyl gallate C₁₅H₂₂O₅ 282.33 Phenolic ester, hydroxyl Antioxidant, preservative
Octyl acetate C₁₀H₂₀O₂ 172.26 Simple ester Fragrance, flavoring agent
Hexamethylene diisocyanate C₈H₁₂N₂O₂ 168.20 Isocyanate, aliphatic chain Polyurethane production

*Data inferred from structural analog 4-(Octadecenyl)hydrogen 2-octadecenylsuccinate .

Key Observations :

  • Chain Length and Unsaturation : The this compound’s long, unsaturated hydrocarbon chains contrast sharply with simpler esters like octyl acetate, which lacks double bonds and has a shorter carbon backbone . This structural difference enhances its surfactant properties due to increased hydrophobicity.
  • Functional Group Reactivity : Unlike hexamethylene diisocyanate (a reactive isocyanate used in polymerization), the ester and carboxylic acid groups in this compound favor hydrolytic stability and amphiphilic behavior .
  • Substituent Effects : Evidence from octyl gallate demonstrates that substituent position (e.g., hydroxyl vs. ester groups) significantly alters bioactivity, suggesting that the spatial arrangement of octyl and octadecenyl chains in succinate derivatives may modulate their antimicrobial or surfactant efficacy .

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